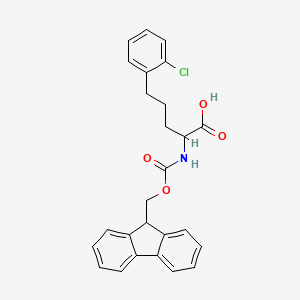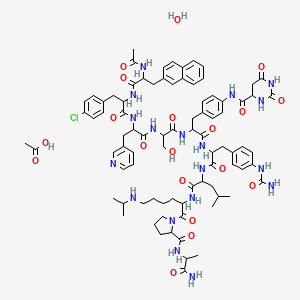
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate est un composé peptidique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend plusieurs acides aminés et groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les étapes clés comprennent :
Protection des groupes aminés : Utilisation de groupes protecteurs tels que Boc (tert-butoxycarbonyle) ou Fmoc (9-fluorèneméthoxycarbonyle) pour protéger les groupes aminés des acides aminés.
Réactions de couplage : Utilisation de réactifs de couplage tels que HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) ou DIC (diisopropylcarbodiimide) pour former des liaisons peptidiques entre les acides aminés.
Déprotection : Élimination des groupes protecteurs dans des conditions acides ou basiques pour révéler les groupes aminés libres.
Purification : Utilisation de techniques telles que la chromatographie en phase liquide haute performance (HPLC) pour purifier le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des techniques de synthèse peptidique à grande échelle, notamment la synthèse peptidique en phase solide (SPPS) et la synthèse peptidique en phase liquide (LPPS). L'automatisation et l'optimisation des conditions réactionnelles sont essentielles pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à des groupes fonctionnels spécifiques au sein du composé.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction : Borohydrure de sodium (NaBH4), hydrure d'aluminium et de lithium (LiAlH4)
Substitution : Nucléophiles comme les amines ou les thiols, électrophiles comme les halogénoalcanes
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation du cycle naphtalène peut produire des dérivés de naphtoquinone, tandis que la réduction des liaisons peptidiques peut donner lieu à des fragments peptidiques plus petits.
Applications de la recherche scientifique
N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions peptidiques.
Biologie : Étudié pour son rôle potentiel dans la signalisation cellulaire et les interactions protéiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et déclenchant des cascades de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent du contexte biologique et de l'application spécifiques.
Applications De Recherche Scientifique
N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-acetyl-3-(naphtalen-2-yl)-D-alanyl-4-chloro-D-phenylalanyl-3-(pyridin-3-yl)-D-alanyl-L-seryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phenylalanyl-4-(carbamoylamino)-D-phenylalanyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide acetate hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide
- N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate
Unicité
L'unicité de N-acétyl-3-(naphtalène-2-yl)-D-alanyl-4-chloro-D-phénylalaninyl-3-(pyridin-3-yl)-D-alanyl-L-séryl-4-((((4S)-2,6-dioxohexahydropyrimidin-4-yl)carbonyl)amino)-L-phénylalaninyl-4-(carbamoylamino)-D-phénylalaninyl-L-leucyl-N6-(1-méthyléthyl)-L-lysyl-L-prolyl-D-alaninamide acétate hydrate réside dans sa combinaison spécifique d'acides aminés et de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. La structure de ce composé permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C84H109ClN18O19 |
|---|---|
Poids moléculaire |
1710.3 g/mol |
Nom IUPAC |
N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid;hydrate |
InChI |
InChI=1S/C82H103ClN18O16.C2H4O2.H2O/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4;/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4);1H2 |
Clé InChI |
QMBXFMRFTMPFEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


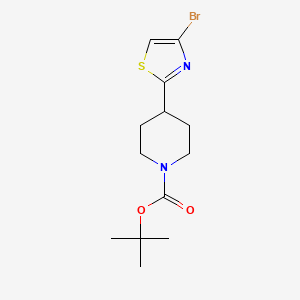
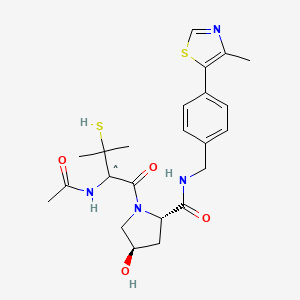

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
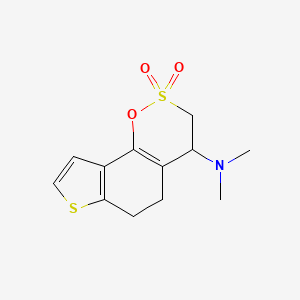
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
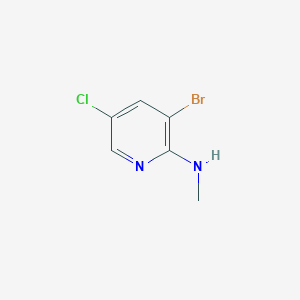

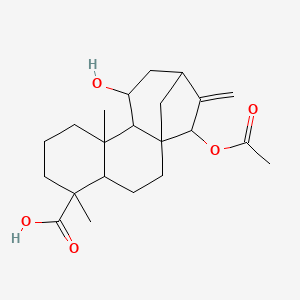
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
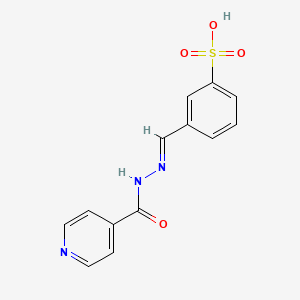
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
